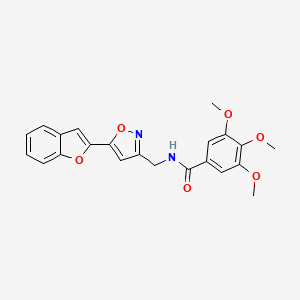

![molecular formula C16H12ClN3O3S B2897299 4-[[4-(4-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methoxy]benzoic Acid CAS No. 791717-25-4](/img/structure/B2897299.png)

4-[[4-(4-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methoxy]benzoic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. It contains several functional groups, including a chlorophenyl group, a triazole ring, and a benzoic acid moiety .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The triazole ring and the benzoic acid moiety would contribute significantly to its structure .Physical And Chemical Properties Analysis

Benzoic acid, a related compound, is known to be a colorless, crystalline solid with a faintly pleasant odor .Scientific Research Applications

Synthesis and Antimicrobial Activities

Compounds synthesized from derivatives similar to "4-[[4-(4-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methoxy]benzoic Acid" have demonstrated significant antimicrobial activities. For instance, the synthesis of formazans from Mannich bases of related compounds has shown moderate activity against pathogenic bacterial strains such as Escherichia coli and Salmonella typhi, as well as fungal strains like Aspergillus niger, Penicillium species, and Candida albicans (Sah et al., 2014). Additionally, new 1,2,4-Triazole derivatives synthesized from related chemical structures were found to possess good or moderate activities against test microorganisms, highlighting their potential in developing new antimicrobial agents (Bektaş et al., 2007).

Anticancer Properties

Research into compounds synthesized from structures analogous to "4-[[4-(4-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methoxy]benzoic Acid" also explores their potential anticancer properties. For example, copper(II) and manganese(II) complexes with 1,2,4-triazines thiosemicarbazide derived from similar compounds have been studied for their inhibitory activity against breast carcinoma cells (MCF-7 cell line), hepatocellular carcinoma cells (HePG-2 cell line), and colon carcinoma cells (HCT cell line), showing significant potential for anticancer applications (Refat et al., 2015).

Mechanism of Action

Target of Action

The primary targets of the compound “4-[[4-(4-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methoxy]benzoic Acid” are currently unknown

Biochemical Pathways

Without knowledge of the compound’s specific targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects . Once the targets are identified, it will be possible to map out the biochemical pathways involved.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown . These effects can be determined through a variety of experimental methods, including in vitro assays, cell-based assays, and in vivo studies.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors include pH, temperature, presence of other molecules, and cellular context.

Safety and Hazards

properties

IUPAC Name |

4-[[4-(4-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methoxy]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O3S/c17-11-3-5-12(6-4-11)20-14(18-19-16(20)24)9-23-13-7-1-10(2-8-13)15(21)22/h1-8H,9H2,(H,19,24)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDCNHAPIVDCSRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)OCC2=NNC(=S)N2C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[[4-(4-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methoxy]benzoic Acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

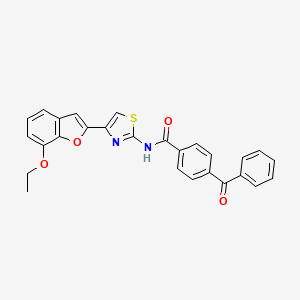

![2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2897221.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2897222.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-5-chlorothiophene-2-sulfonamide](/img/structure/B2897224.png)

![3-[1-(3,4-Dichlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2897227.png)

![2-[[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B2897229.png)

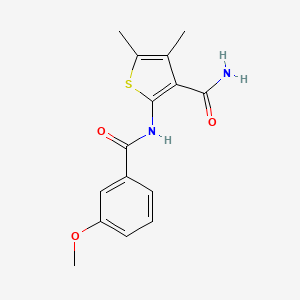

![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2897230.png)

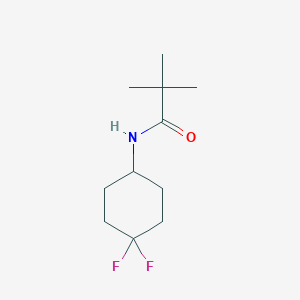

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2,3,5,6-tetramethylbenzene-1-sulfonamide](/img/structure/B2897232.png)

![N-(3,4-difluorophenyl)-N-(4-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2897234.png)

![2-Chloro-1-[(1R,2R)-2-thiophen-3-ylcyclopropyl]ethanone](/img/structure/B2897235.png)

![6-(4-methylphenyl)-3-(pyrrolidin-1-ylcarbonyl)[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2897236.png)